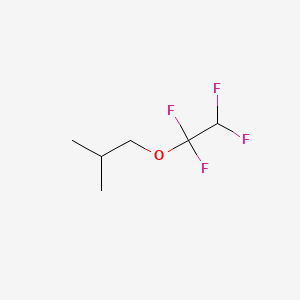

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C6H10F4O . It belongs to the family of fluorinated ethers. The CAS number for this compound is 18180-34-2 .

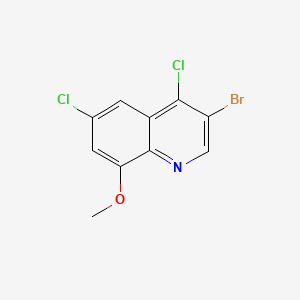

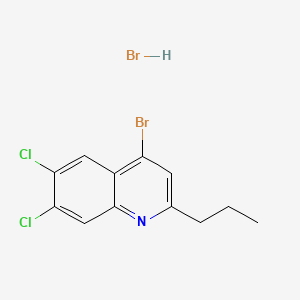

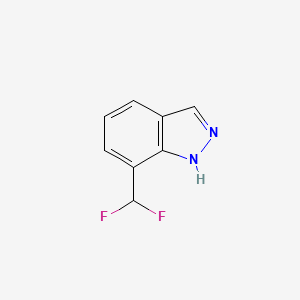

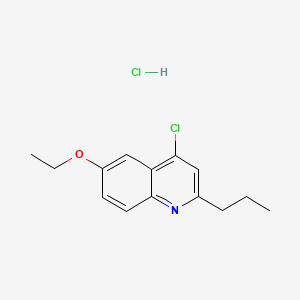

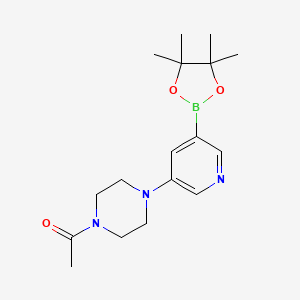

Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane” consists of a propane backbone with a methyl group and a tetrafluoroethoxy group attached . The presence of fluorine atoms in the structure contributes to its unique properties.Physical And Chemical Properties Analysis

“2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane” is a liquid at room temperature . It has a boiling point of 93°C and a density of 1.1018 . The compound is transparent and has a refractive index of 1.3283 .Scientific Research Applications

High-Voltage Cathode Materials

The compound 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, which is structurally similar to 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane, has been used to improve the cycling performance of high-voltage Li-rich Mn-based layered cathode materials . It’s possible that 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane could have similar applications in the field of energy storage and battery technology.

Electrolyte Solvents

Fluoroether compounds have been shown to enhance the oxidation stability of electrolytes, improving the capacity cycling retention rates of certain materials in high voltage ranges . Given its structural similarity to these compounds, 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane might also serve as an effective electrolyte solvent.

CO2 Capture

While not directly related to 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane, research has been conducted on the encapsulation of sorbents for CO2 capture using similar compounds . It’s conceivable that this compound could also be used in the development of novel approaches for CO2 capture.

Mechanism of Action

properties

IUPAC Name |

2-methyl-1-(1,1,2,2-tetrafluoroethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-4(2)3-11-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAYXRZHJPDDHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694778 |

Source

|

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

CAS RN |

18180-34-2 |

Source

|

| Record name | 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)